2-(9-Methyl-8,9,10,11-tetrahydrobenzo[a]acridin-12-yl)phenol
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Overview
Description
2-(9-Methyl-8,9,10,11-tetrahydrobenzo[a]acridin-12-yl)phenol is a complex organic compound that belongs to the class of heterocyclic aromatic compounds. This compound is characterized by its unique structure, which includes a phenol group attached to a tetrahydrobenzo[a]acridine framework. The presence of multiple reactive sites in its structure makes it an interesting subject for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(9-Methyl-8,9,10,11-tetrahydrobenzo[a]acridin-12-yl)phenol typically involves multi-component condensation reactions. One common method involves the condensation of 2-naphthol, aromatic aldehydes, and cyclic 1,3-dicarbonyl compounds. This reaction is often catalyzed by ionic liquids such as [NSPTEA][HSO4] under solvent-free conditions . The reaction conditions are optimized to achieve high yields, short reaction times, and ease of recovery of the catalyst.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar multi-component reactions but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the process. The choice of catalysts and reaction conditions is crucial to ensure the purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(9-Methyl-8,9,10,11-tetrahydrobenzo[a]acridin-12-yl)phenol undergoes various types of chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The acridine ring can be reduced under specific conditions.
Substitution: Electrophilic aromatic substitution reactions can occur at the phenol ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are employed.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Reduced acridine derivatives.
Substitution: Halogenated or nitrated phenol derivatives.
Scientific Research Applications
2-(9-Methyl-8,9,10,11-tetrahydrobenzo[a]acridin-12-yl)phenol has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of various heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and therapeutic applications.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 2-(9-Methyl-8,9,10,11-tetrahydrobenzo[a]acridin-12-yl)phenol involves its interaction with specific molecular targets and pathways. The phenol group can participate in hydrogen bonding and other interactions with biological molecules, while the acridine ring can intercalate with DNA, potentially leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 2-(10-Methyl-8,9,10,11-tetrahydrobenzo[a]acridin-12-yl)phenol
- 12-Aryl-8,9,10,12-tetrahydrobenzo[a]xanthen-11-ones
Uniqueness
2-(9-Methyl-8,9,10,11-tetrahydrobenzo[a]acridin-12-yl)phenol is unique due to its specific structural features, including the position of the methyl group and the phenol moiety.
Properties
Molecular Formula |
C24H21NO |
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Molecular Weight |
339.4 g/mol |
IUPAC Name |
2-(9-methyl-8,9,10,11-tetrahydrobenzo[a]acridin-12-yl)phenol |
InChI |
InChI=1S/C24H21NO/c1-15-10-12-18-21(14-15)25-20-13-11-16-6-2-3-7-17(16)24(20)23(18)19-8-4-5-9-22(19)26/h2-9,11,13,15,26H,10,12,14H2,1H3 |
InChI Key |
PXLZSAKAQJPNNB-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC2=C(C3=C(C=CC4=CC=CC=C43)N=C2C1)C5=CC=CC=C5O |
Origin of Product |
United States |
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